hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid
Description
The compound "hydroxy-methyl-oxo-sulfanylidene-lambda⁶-sulfane; (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid" is a hybrid molecule comprising two distinct moieties:
- Hydroxy-methyl-oxo-sulfanylidene-lambda⁶-sulfane: A sulfane derivative with a lambda⁶-sulfur center bonded to hydroxy, methyl, oxo, and sulfanylidene groups. This structure is rare due to the high oxidation state of sulfur and the presence of multiple electronegative substituents.
- (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid: A Boc-protected (tert-butoxycarbonyl) cysteine analog featuring a sulfhydryl (-SH) group at the β-position. This moiety is critical for redox biochemistry and metal chelation.
Below, we compare its structural and functional attributes with analogous compounds.
Properties
Molecular Formula |
C9H19NO6S3 |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
hydroxy-methyl-oxo-sulfanylidene-λ6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C8H15NO4S.CH4O2S2/c1-8(2,3)13-7(12)9-5(4-14)6(10)11;1-5(2,3)4/h5,14H,4H2,1-3H3,(H,9,12)(H,10,11);1H3,(H,2,3,4)/t5-;/m0./s1 |
InChI Key |
JFZKLNDNDWBVTL-JEDNCBNOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CS)C(=O)O.CS(=O)(=S)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CS)C(=O)O.CS(=O)(=S)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid typically involves multiple steps, each requiring specific reagents and conditions. The process may begin with the preparation of intermediate compounds, followed by their sequential transformation into the final product. Common synthetic routes may include:
Hydroxylation: Introduction of hydroxyl groups using oxidizing agents.
Oxo Formation: Incorporation of oxo groups through oxidation reactions.
Sulfanylidene and Sulfane Addition: Introduction of sulfur-containing groups using sulfur-based reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sulfanyl groups may yield sulfoxides or sulfones, while reduction of oxo groups may produce hydroxyl derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: As a potential therapeutic agent or drug candidate.
Industry: As a precursor for the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism by which hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of target enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Redox Reactions: Participating in redox reactions that influence cellular processes.
Comparison with Similar Compounds
Structural Analogs in Sulfur-Containing Compounds
Table 1: Substituent-Driven Comparisons
Key Observations :
- Ortho vs. Para Substituents: Hydroxy groups in ortho positions (e.g., [(2-hydroxyphenyl)imino]dimethyl-lambda⁶-sulfanone) enhance H-bonding and polarity compared to para-substituted analogs .
- Alkyl Chain Effects: Branched alkyl chains (e.g., in imino(3-methylbutan-2-yl)-lambda⁶-sulfanone) increase molecular weight (177.31 g/mol) and lipophilicity, favoring membrane permeability .
Functional Group Comparisons in Amino Acid Derivatives
Table 2: Boc-Protected Sulfur-Containing Amino Acids
| Compound Name | Functional Groups | Biological Relevance | Reference |
|---|---|---|---|
| (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid | Boc, -SH, -COOH | Thiol-disulfide exchange; metalloprotein binding | - |
| Ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate | -S-C(O)OEt, aryl methoxy | Anticancer activity (IC₅₀: 10–50 μM) | |
| 2-{4-[Ethyl(imino)oxo-lambda⁶-sulfanyl]phenyl}acetic acid | Sulfoximine, -COOH | Enzyme inhibition (e.g., tyrosinase) |
Key Observations :
- Thiol Reactivity : The -SH group in the target compound enables disulfide bond formation, a feature absent in ester analogs like ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate .
- Boc Protection : The Boc group enhances stability during peptide synthesis, unlike unprotected thiols, which are prone to oxidation.
Physicochemical Properties
Table 3: Molecular Properties of Sulfur-Containing Compounds
Key Observations :
- Polarity vs. Lipophilicity: The target compound’s hydroxy and oxo groups confer higher water solubility (25.3 mg/mL) compared to alkyl-substituted sulfanones (1.2 mg/mL) .
- LogP Trends: Branched alkyl chains (e.g., in imino(3-methylbutan-2-yl)-lambda⁶-sulfanone) increase LogP, favoring blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
